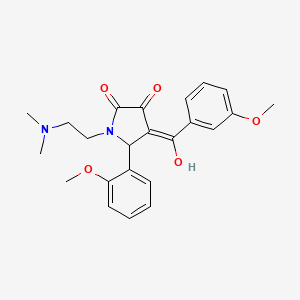

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one (hereafter referred to as Compound X) is a functionalized pyrrol-2-one derivative. Pyrrol-2-ones are heterocyclic scaffolds with diverse pharmacological activities, including antiestrogenic, anticancer, and antimicrobial effects . Compound X features a 1-(2-dimethylaminoethyl) substitution, a 3-hydroxy group, and aromatic acyl (3-methoxybenzoyl) and aryl (2-methoxyphenyl) moieties at positions 4 and 5, respectively. These substituents influence its physicochemical properties and biological interactions. This article compares Compound X with structurally related pyrrol-2-one derivatives, focusing on synthesis, substituent effects, and structure-activity relationships (SAR).

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-24(2)12-13-25-20(17-10-5-6-11-18(17)30-4)19(22(27)23(25)28)21(26)15-8-7-9-16(14-15)29-3/h5-11,14,20,26H,12-13H2,1-4H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVWORLLEVKHEZ-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C25H30N2O4

- Molecular Weight : 422.52 g/mol

- IUPAC Name : 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

- SMILES Notation : CC(C)c1ccc(C(C(C(c(cc2)ccc2OC)=O)=C2O)N(CCN(C)C)C2=O)cc1

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:

- Antagonism of Formyl Peptide Receptor 1 (FPR1) : Similar pyrrole compounds have been shown to inhibit FPR1-mediated signaling pathways in human neutrophils. This inhibition affects calcium flux, chemotaxis, and adhesion to epithelial cells, suggesting a role in modulating inflammatory responses .

- Anticancer Activity : Preliminary studies have identified this class of compounds as potential anticancer agents through screening against multicellular spheroids, indicating their ability to disrupt tumor growth .

Biological Activity Overview

Case Studies and Research Findings

-

FPR1 Antagonist Screening :

A study evaluated various 1H-pyrrol-2(5H)-one derivatives for their ability to act as FPR1 antagonists. Compounds were assessed for their impact on intracellular calcium mobilization and ERK phosphorylation in response to formyl peptides. The results indicated that certain derivatives exhibited potent antagonistic effects, highlighting the therapeutic potential of this compound class in inflammatory diseases . -

Anticancer Screening :

In a study aimed at identifying novel anticancer agents, a library containing similar compounds was screened on multicellular spheroids. The findings suggested that these compounds could effectively reduce tumor viability, thus warranting further investigation into their mechanisms of action and structure-activity relationships (SAR) .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds within the pyrrole class exhibit significant antioxidant activity. For instance, studies have shown that 1H-pyrrol-2(5H)-ones can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Activity

Pyrrole derivatives, including the compound , have been investigated for their anti-inflammatory effects. A study demonstrated that certain pyrrole analogs could inhibit the activation of inflammatory pathways by acting on formyl peptide receptors (FPRs), which are implicated in neutrophil chemotaxis and inflammation. The compound was found to be a competitive antagonist of FPR1, effectively reducing inflammation markers in vitro .

Pharmacological Applications

Potential Anticancer Agent

The structural characteristics of 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one suggest its potential as an anticancer agent. Recent studies have focused on its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For example, SAR (structure-activity relationship) analyses indicated that modifications at specific positions of the pyrrole ring could enhance cytotoxicity against various cancer cell lines .

Neuroprotective Effects

Given its ability to penetrate the blood-brain barrier, this compound may also have neuroprotective effects. Research has shown that pyrrole derivatives can promote neuronal survival and reduce neuroinflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory Study

- Anticancer Efficacy

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Position 1 Substitution

- Compound X: 2-(dimethylamino)ethyl group. This polar substituent enhances solubility and may facilitate receptor interactions via hydrogen bonding .

- Analogues: 1-(2-hydroxypropyl): Found in compounds 25, 38, and 18 (), this group improves hydrophilicity but reduces basicity compared to dimethylaminoethyl . Benzyl/Cyclohexyl: Compounds 32–35 () use bulky hydrophobic groups, which may enhance membrane permeability but reduce aqueous solubility .

Position 4 Aroyl Groups

- Compound X : 3-Methoxybenzoyl. The methoxy group at the meta position provides electron-donating effects, stabilizing the acyl group and influencing binding affinity .

- Analogues: 4-Methylbenzoyl/3-Trifluoromethylphenyl: Compound 25 () uses a trifluoromethyl group, enhancing electronegativity and metabolic resistance . 4-Isopropoxybenzoyl: ’s compound shows how alkoxy substituents modulate steric effects and lipophilicity .

Position 5 Aryl Groups

- Compound X : 2-Methoxyphenyl. The ortho-methoxy group may restrict rotational freedom, favoring specific conformations for receptor binding .

- 4-Isopropylphenyl (Compound 38): A bulky substituent that may improve hydrophobic interactions in binding pockets . 3,4,5-Trimethoxyphenyl (): Multiple methoxy groups increase polarity and hydrogen-bonding capacity .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.